N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is a chemical compound with the molecular formula C7H15NOS2 and a molecular weight of 193.32 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The ethylsulfinyl group attached to the ethyl chain adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietane derivatives with ethylsulfinyl compounds under controlled conditions. One common method involves the use of thietane-3-amine as a starting material, which is then reacted with ethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The ethylsulfinyl group can undergo redox reactions, influencing the redox state of the target molecules. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Methylsulfinyl)ethyl)thietan-3-amine
- N-(2-(Ethylsulfonyl)ethyl)thietan-3-amine
- N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine
- 3-(Ethylamino)thietane 1,1-dioxide
Uniqueness
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical properties compared to its analogs. This group can participate in specific redox reactions, making the compound valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H15NOS2 |
---|---|
Molecular Weight |
193.3 g/mol |
IUPAC Name |
N-(2-ethylsulfinylethyl)thietan-3-amine |
InChI |
InChI=1S/C7H15NOS2/c1-2-11(9)4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
DQUXKYFOKORGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CCNC1CSC1 |
Origin of Product |
United States |
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